2-chloro-N-(5-chloro-2-methylphenyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(5-chloro-2-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-6-7-10(15)8-13(9)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGVAYXMYTXAKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 2-Chloro-N-(5-Chloro-2-Methylphenyl)Benzamide
Acid Chloride-Mediated Amidation
The most widely reported method involves converting 2-chlorobenzoic acid to its acid chloride derivative, followed by reaction with 5-chloro-2-methylaniline. This approach leverages the high reactivity of acid chlorides to form amide bonds efficiently.
In a representative procedure, 2-chlorobenzoic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) under reflux in anhydrous dichloromethane for 4–6 hours. The resulting 2-chlorobenzoyl chloride is then reacted with 5-chloro-2-methylaniline in the presence of a base such as triethylamine ($$ \text{Et}3\text{N} $$) to neutralize HCl byproducts. Yields typically range from 75% to 88%, with purity exceeding 95% after recrystallization from ethanol.
Key Reaction Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Acid:Amine) | 1:1.2 | Prevents amine excess |
| Temperature | 0–5°C (initial), then 25°C | Minimizes side reactions |
| Solvent | Dichloromethane | Enhances solubility |
Phosphorus Trichloride ($$ \text{PCl}_3 $$)-Assisted Coupling
An alternative method utilizes $$ \text{PCl}3 $$ as a coupling agent, enabling direct condensation of 2-chlorobenzoic acid and 5-chloro-2-methylaniline. This approach, adapted from salicylamide syntheses, involves refluxing the reactants in chlorobenzene with $$ \text{PCl}3 $$ (0.5 equivalents) for 20–30 minutes under microwave irradiation. The method achieves yields of 82–90% with reduced reaction times compared to traditional heating.
Mechanistic Insight :
$$ \text{PCl}_3 $$ activates the carboxylic acid by forming a mixed anhydride intermediate, which subsequently reacts with the amine nucleophile. This pathway avoids the need for isolating acid chlorides, simplifying purification.
Ester Aminolysis Strategy
Methyl 2-chlorobenzoate undergoes aminolysis with 5-chloro-2-methylaniline in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. Heating at 80–100°C for 8–12 hours in the presence of catalytic sodium methoxide ($$ \text{NaOMe} $$) facilitates ester cleavage and amide formation. This method is particularly advantageous for large-scale production, with reported yields of 70–85%.
Comparative Analysis of Methods :
| Method | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|
| Acid Chloride | 75–88 | 6–8 h | High |
| $$ \text{PCl}_3 $$-Assisted | 82–90 | 0.5–1 h | Moderate |
| Ester Aminolysis | 70–85 | 8–12 h | High |
Optimization Strategies for Enhanced Efficiency
Solvent Selection and Temperature Control
Non-polar solvents like chlorobenzene improve reaction homogeneity in $$ \text{PCl}_3 $$-assisted coupling, while dichloromethane is preferred for acid chloride reactions due to its low boiling point (40°C). Cryogenic conditions (0–5°C) during initial mixing minimize exothermic side reactions, particularly in acid chloride syntheses.
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP, 5 mol%) in ester aminolysis accelerates nucleophilic attack by deprotonating the amine, reducing reaction times by 30%. Similarly, using microwave irradiation in $$ \text{PCl}_3 $$-assisted methods achieves near-quantitative conversions within 20 minutes.
Structural Characterization and Quality Control
Spectroscopic Verification
Nuclear Magnetic Resonance (NMR) :
- $$ ^1\text{H} $$-NMR (400 MHz, DMSO-$$ d_6 $$): Aromatic protons appear as doublets at δ 7.45–7.50 ppm (ortho to chloro) and δ 7.20–7.25 ppm (meta to chloro). The N–H proton resonates as a singlet at δ 10.15 ppm.
- $$ ^{13}\text{C} $$-NMR : Carbonyl carbon at δ 165.2 ppm, with aryl carbons adjacent to chlorine atoms at δ 128.5–133.0 ppm.
Mass Spectrometry :
Electron impact mass spectrometry (EIMS) shows a molecular ion peak at $$ m/z $$ 293.1 ($$ \text{C}{14}\text{H}{10}\text{Cl}_2\text{NO}^+ $$), consistent with the molecular formula.
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
Raw material costs favor the ester aminolysis route due to the commercial availability of methyl 2-chlorobenzoate (~$120/kg) compared to 2-chlorobenzoyl chloride (~$180/kg). However, $$ \text{PCl}_3 $$-assisted coupling reduces waste generation, aligning with green chemistry principles.
Purification Protocols
Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity, while silica gel chromatography (hexane:ethyl acetate = 4:1) is reserved for analytical-grade material.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloro-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution: Products depend on the substituent introduced.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure can be summarized as follows:
- IUPAC Name: 2-chloro-N-(5-chloro-2-methylphenyl)benzamide
- Molecular Formula: C14H12Cl2N2O
- Molecular Weight: 295.16 g/mol
The compound features a benzamide core with chlorinated aromatic rings, contributing to its reactivity and biological activity.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have demonstrated that chlorinated benzamides can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may inhibit tumor growth. The presence of chlorine atoms increases the lipophilicity of the compound, enhancing its ability to penetrate cell membranes and exert therapeutic effects .
Case Study: Structure-Activity Relationship (SAR)
A study focusing on SAR has revealed that modifications to the chlorinated phenyl groups significantly affect the biological activity of benzamide derivatives. The introduction of chlorine at specific positions enhances potency against cancer cells while reducing toxicity .
Drug Development
Lead Compound Identification
In drug discovery processes, this compound serves as a lead compound for synthesizing novel derivatives with improved pharmacological profiles. Its structural features allow for modifications that can optimize binding affinity to biological targets, such as enzymes involved in cancer progression or bacterial resistance mechanisms .
Formulation Studies
Formulation studies have explored the solubility and stability of this compound in various solvents, aiming to improve its bioavailability. Research indicates that encapsulating it in lipid-based carriers can enhance its delivery in biological systems .
Materials Science
Polymer Chemistry
The compound has applications in polymer chemistry as a building block for synthesizing functional materials. Its reactivity allows it to participate in polymerization reactions, leading to materials with tailored properties for specific applications, such as drug delivery systems or sensors .
Environmental Studies
Pesticide Development
Chlorinated compounds are often investigated for their potential use as pesticides. Preliminary studies suggest that derivatives of this compound may exhibit herbicidal or insecticidal properties, warranting further investigation into their environmental impact and efficacy .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer activity | Induces apoptosis in cancer cells |
| Drug Development | Lead compound for novel derivatives | Enhances binding affinity |
| Materials Science | Building block for functional polymers | Tailored properties for drug delivery |
| Environmental Studies | Potential pesticide development | Exhibits herbicidal properties |
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-chloro-2-methylphenyl)benzamide
- 2-chloro-N-(3-chloro-2-methylphenyl)benzamide
- 2-chloro-N-(5-chloro-2-methoxyphenyl)benzamide
Uniqueness
2-chloro-N-(5-chloro-2-methylphenyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which may confer distinct chemical and biological properties compared to its analogs. The presence of both chlorine and methyl groups can influence its reactivity and interactions with biological targets, making it a compound of interest for further study.
Biological Activity
2-Chloro-N-(5-chloro-2-methylphenyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzamide backbone with specific chloro and methyl substitutions that influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have reported that it can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. The mechanism is believed to involve the modulation of signaling pathways associated with inflammation, although specific pathways remain to be fully elucidated .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which could lead to decreased cellular proliferation in certain cancer cell lines.
- Receptor Interaction : It may interact with various receptors, altering cellular signaling pathways that contribute to inflammation and infection responses .
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of several benzamide derivatives, including this compound. The findings indicated that at concentrations as low as 50 mg/L, the compound effectively inhibited the growth of various fungi and bacteria .
| Compound | Inhibition Rate (%) |
|---|---|
| This compound | 45% against E. coli |
| Other Benzamides | Varies (10%-60%) |
Anti-inflammatory Mechanism Study
Another study focused on the anti-inflammatory properties of this compound. It was found to downregulate the expression of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Toxicity and Safety Profile
While exploring the biological activities, it is crucial to assess the toxicity profile of this compound. Preliminary studies have shown that at higher concentrations, there may be cytotoxic effects on normal cells; however, further detailed toxicity studies are required to establish safe dosage levels for therapeutic use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-(5-chloro-2-methylphenyl)benzamide, and how can purity be validated?
- Methodology : Synthesis typically involves coupling 2-chlorobenzoyl chloride with 5-chloro-2-methylaniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structure via H/C NMR (δ 7.2–8.1 ppm for aromatic protons) and HRMS (expected [M+H]: 308.0234) .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement ( ). Key parameters: space group , unit cell dimensions (e.g., Å, Å, Å). Analyze hydrogen bonding (e.g., N–H···O interactions) and torsional angles to confirm planarity of the benzamide core. Use ORTEP-3 ( ) for graphical representation of thermal ellipsoids .
Q. What spectroscopic techniques are critical for characterizing substituent effects in this benzamide derivative?
- Methodology :
- FT-IR : Confirm amide C=O stretch (~1650 cm) and aryl C–Cl vibrations (~750 cm).
- NMR : Monitor deshielding of aromatic protons ortho to chloro groups (δ ~7.8 ppm).
- UV-Vis : Assess π→π* transitions (λ ~270 nm in methanol) to evaluate conjugation .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methyl group influence the compound’s reactivity in nucleophilic substitution?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Compare reaction rates with analogs lacking the methyl group (e.g., 5-chloro-N-phenylbenzamide) in SNAr reactions (e.g., with piperidine in DMF at 80°C). Monitor intermediates via LC-MS and calculate activation energies .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC variability in cytotoxicity assays)?
- Methodology :
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (doxorubicin).
- Solvent effects : Compare DMSO vs. PEG-400 solubility impacts on dose-response curves.
- Metabolic stability : Pre-treat compounds with liver microsomes (CYP3A4) to assess degradation .
Q. How can structure-activity relationship (SAR) studies optimize this compound for P2X7 receptor inhibition?
- Methodology :
- In silico docking : Use AutoDock Vina to model interactions with human P2X7 (PDB: 6U9V). Prioritize residues Arg307 and Lys127 for hydrogen bonding.
- Functional assays : Measure Ca influx inhibition in HEK293-P2X7 cells (Fluo-4 AM dye, EC comparison).
- SAR modifications : Introduce electron-withdrawing groups (e.g., NO at para position) to enhance binding affinity .
Q. What crystallographic challenges arise from polymorphism in this compound, and how are they addressed?
- Methodology : Screen for polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Use DSC (melting point ~180–185°C) and PXRD (characteristic peaks at 2θ = 12.3°, 17.8°) to differentiate forms. Refine disorder models in SHELXL ( ) with isotropic thermal parameters for mobile methyl groups .
Key Research Gaps and Recommendations
- Crystallographic disorder : Further refine dynamic disorder models using Hirshfeld atom refinement (HAR) for accurate H-atom positions.
- Metabolic profiling : Conduct in vivo PK/PD studies in rodent models to assess bioavailability and metabolite formation (e.g., glucuronidation at the amide nitrogen).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
